Hexanoic acid, 2-ethyl-, titanium(4+) salt

Overview

Description

Synthesis Analysis

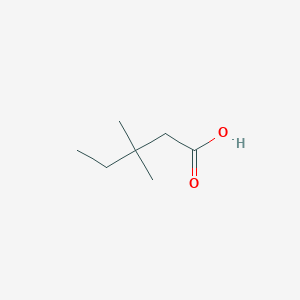

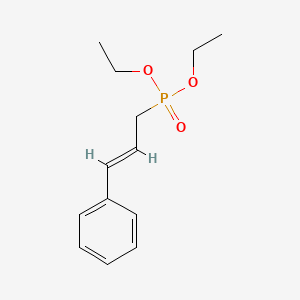

2-Ethylhexanoic acid, a component of the compound, is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid .Molecular Structure Analysis

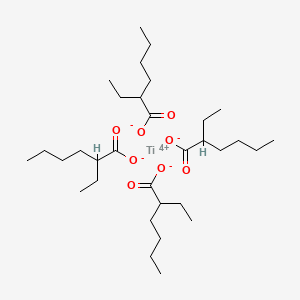

The molecular weight of Hexanoic acid, 2-ethyl-, titanium(4+) salt is 620.7 g/mol. The InChI key is GDKAXSGMPFSRJY-UHFFFAOYSA-J.Scientific Research Applications

Coupling Agent in Composite Materials

Titanium(IV) 2-Ethylhexanoate serves as a coupling agent to enhance the adhesion between fibers and resins in composite materials, particularly in Kevlar-phenolic composites . This application is crucial for improving the mechanical properties and durability of composites used in various industries, including aerospace and automotive .

Catalyst in Polymerization

This compound acts as a catalyst in the polymerization process of cyclic poly(butylene terephthalate) oligomers. The catalytic activity of Titanium(IV) 2-Ethylhexanoate facilitates the formation of polymers with desired properties for advanced composite applications .

Adhesion Promoter

As an adhesion promoter, Titanium(IV) 2-Ethylhexanoate improves the bond strength between different materials. This is particularly beneficial in the manufacturing of composites where strong interfacial adhesion is required .

Photocatalytic Applications

Titanium-based compounds, including Titanium(IV) 2-Ethylhexanoate, have been explored for their photocatalytic properties. They are used in hydrogen production through water splitting and photodegradation of dyes, contributing to environmental cleanup and renewable energy generation .

Fluorescent Labelling Agent

In biomedical research, Titanium(IV) 2-Ethylhexanoate has potential applications as a fluorescent labelling agent. This allows for the tracking and visualization of biological molecules in various diagnostic procedures .

Mechanism of Action

Target of Action

Titanium(IV) 2-Ethylhexanoate, also known as Hexanoic acid, 2-ethyl-, titanium(4+) salt, primarily targets the adhesion of fiber and resin in Kevla-phenolic composites . It acts as a coupling agent, enhancing the bond between the fiber and resin, which is crucial for the structural integrity and performance of the composite material .

Mode of Action

The compound interacts with its targets by acting as a catalyst in the polymerization of cyclic poly(butylene terephthalate) oligomers . This catalytic action facilitates the polymerization process, leading to the formation of composite materials with improved properties .

Biochemical Pathways

It is known that the compound plays a significant role in the polymerization process of cyclic poly(butylene terephthalate) oligomers . The downstream effects of this process include the formation of composite materials with enhanced structural properties.

Pharmacokinetics

It’s important to note that the compound is immiscible with water but miscible with ethyl acetate . This suggests that the compound’s bioavailability could be influenced by its solubility in different solvents.

Result of Action

The primary result of Titanium(IV) 2-Ethylhexanoate’s action is the improved adhesion of fiber and resin in Kevla-phenolic composites . This leads to the formation of composite materials with enhanced structural properties, including increased strength and durability .

Action Environment

The action, efficacy, and stability of Titanium(IV) 2-Ethylhexanoate can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperatures . Furthermore, it’s important to avoid dust formation and exposure to the compound, suggesting that the compound’s action and stability may be affected by air quality and exposure conditions .

Safety and Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Hexanoic acid, 2-ethyl-, titanium(4+) salt. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name |

2-ethylhexanoate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H16O2.Ti/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKAXSGMPFSRJY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

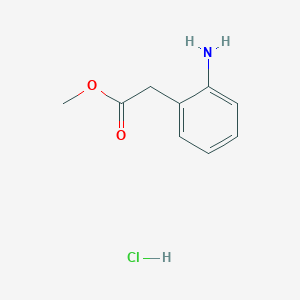

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890580 | |

| Record name | Hexanoic acid, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 2-ethyl-, titanium(4+) salt | |

CAS RN |

3645-34-9 | |

| Record name | Hexanoic acid, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.